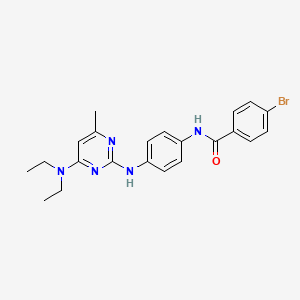

4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWYWHZISOVYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide typically involves multiple stepsThe final step involves the formation of the benzamide structure through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products Formed

Oxidation: Corresponding oxides or quinones.

Reduction: Amines or alcohols.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

- Structural Flexibility : The pyrimidine core allows for versatile substitutions, enabling optimization of kinase inhibition (e.g., EGFR T790M mutants in ) .

- Halogen Effects : Bromine’s electronegativity and size may enhance binding to hydrophobic pockets, while fluorine () improves metabolic stability .

- Diethylamino Advantage: The diethylamino group in the target compound likely enhances blood-brain barrier penetration compared to dimethylamino analogues .

Biological Activity

4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H24BrN5O2

- Molecular Weight : 490.4 g/mol

- CAS Number : 923122-25-2

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate enzyme activity and influence various signaling pathways, which can lead to therapeutic effects in different biological contexts.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study explored its effects on cancer cell lines, demonstrating that it could inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

In addition to its anticancer potential, the compound has been investigated for anti-inflammatory activity. It has shown promise in reducing inflammatory markers in vitro, suggesting a potential application in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated significant potency compared to control compounds.

- Animal Models : In vivo studies using mouse models showed that administration of the compound led to a marked reduction in tumor size and improved survival rates compared to untreated controls.

- Mechanistic Insights : Further investigation into the mechanism revealed that the compound targets specific kinases involved in cell cycle regulation, providing insights into its mode of action as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Apoptosis Induction | Increased apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in inflammatory markers |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-bromo-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a pyrimidine derivative with a brominated benzamide precursor. For example, coupling 4-(diethylamino)-6-methylpyrimidin-2-amine with 4-bromobenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM) . Optimize yield by controlling temperature (0–5°C for exothermic steps) and using catalysts like DMAP. Solvent choice (e.g., DMF for polar intermediates) and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 6.9–8.1 ppm) and bromobenzamide aromatic signals (δ 7.5–8.3 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~480) and fragmentation patterns .

Q. How do functional groups (bromo, benzamide, pyrimidine) influence the compound’s reactivity and biological potential?

- Methodology :

- Bromine : Enhances electrophilic substitution reactivity and may improve binding to hydrophobic protein pockets .

- Benzamide : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase targets) .

- Pyrimidine : Facilitates π-π stacking in biological systems; diethylamino groups increase solubility and modulate electronic effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Methodology :

- Synthesize analogs with systematic substitutions (e.g., replacing bromine with Cl/F, modifying diethylamino groups) .

- Test bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with structural features (e.g., dihedral angles between pyrimidine and benzamide moieties, as seen in crystallographic studies) .

- Use QSAR models to predict activity based on electronic (Hammett σ) and steric parameters .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Replicate assays under standardized conditions (pH, temperature, solvent) to eliminate variability .

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

- Investigate polymorphic forms via X-ray crystallography, as crystal packing can alter bioavailability .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature?

- Methodology :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH Stability : Dissolve in buffers (pH 1–13) and track decomposition (e.g., hydrolysis of the amide bond) using UV-Vis spectroscopy .

Q. Which computational methods predict interactions with biological targets like kinases?

- Methodology :

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 2JDO) to identify binding poses .

- MD Simulations : Simulate ligand-protein dynamics (100 ns) to assess binding stability and key residues (e.g., hinge region interactions) .

Q. How can analogs with improved pharmacokinetic properties be designed?

- Methodology :

- Introduce bioisosteres (e.g., trifluoromethyl for bromine) to enhance metabolic stability .

- Optimize logP via substituent modifications (e.g., replacing diethylamino with morpholino for balanced solubility) .

- Perform in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.